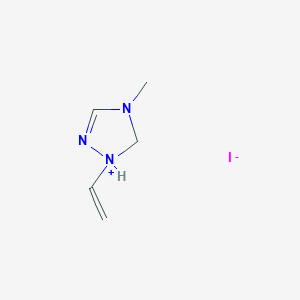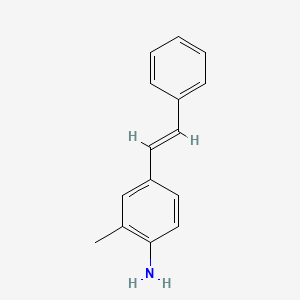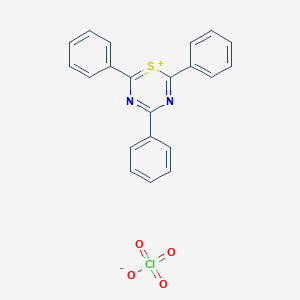
2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate is a heterocyclic compound that belongs to the class of thiadiazines It is characterized by the presence of three phenyl groups attached to a thiadiazine ring, which is further complexed with a perchlorate ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate typically involves the reaction of 2,4,6-triphenyl-1,3,5-thiadiazine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2,4,6-Triphenyl-1,3,5-thiadiazine} + \text{HClO}_4 \rightarrow \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced thiadiazine derivatives.
Substitution: The phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted thiadiazines, oxidized derivatives, and reduced thiadiazine compounds.
Applications De Recherche Scientifique
2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure allows it to interact with various biological molecules effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triphenyl-1,3,5-triazine: Similar in structure but contains a triazine ring instead of a thiadiazine ring.
2,4,6-Triphenyl-1,3-thiazin-1-ium salt: Shares structural similarities but differs in the type of heterocyclic ring.
Uniqueness
2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate is unique due to the presence of the thiadiazine ring and its complexation with perchlorate. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
76908-91-3 |
|---|---|
Formule moléculaire |
C21H15ClN2O4S |
Poids moléculaire |
426.9 g/mol |
Nom IUPAC |
2,4,6-triphenyl-1,3,5-thiadiazin-1-ium;perchlorate |
InChI |
InChI=1S/C21H15N2S.ClHO4/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
JMPQPUPXYOVBJQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=[S+]C(=N2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






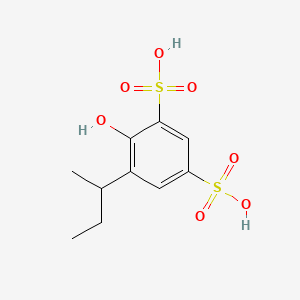
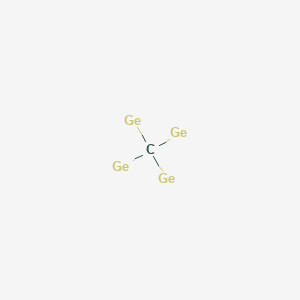


![2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14447567.png)

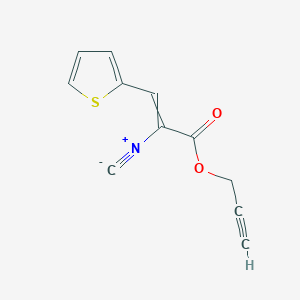
![4-(4-Pentylbicyclo[2.2.2]octan-1-yl)benzoyl chloride](/img/structure/B14447592.png)
